L-idaric acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to L-idaric acid often involves hydrothermal reactions, which have been utilized to produce coordination polymers and MOFs. For example, the hydrothermal reaction of Cr(NO3)3, Ln2O3, and iminodiacetate acid (H(2)IDA) produced 3D 3d-4f interpenetrating coordination polymers, showcasing the versatility of hydrothermal synthesis in producing complex structures (Zhai et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds related to L-idaric acid is characterized by complex coordination geometries. For instance, the aforementioned synthesis by Zhai et al. (2006) led to structures where H(2)IDA ligands decompose into oxalate anions, which connect lanthanide ions to form 1D chains, interlinked by Cr(III) ions to create 3D networks. This demonstrates the intricate molecular structures achievable with IDA derivatives.

Chemical Reactions and Properties

Chemical reactions involving IDA derivatives can lead to the formation of novel structures. Kong et al. (2009) observed the cyclodehydration of iminodiacetic acid into 2,5-diketopiperazine-1,4-diacetate under hydrothermal conditions, highlighting the reactive versatility of IDA in synthesizing new compounds (Kong et al., 2009).

Wissenschaftliche Forschungsanwendungen

1. Environmental Applications

L-Idaric acid derivatives, such as poly(lactic acid-iminodiacetic acid) (P(LA-co-IDA)), are explored for environmental applications. P(LA-co-IDA) demonstrates potential as a sustained-release Pb2+ chelating agent, indicating its utility in treating lead poisoning or as a Pb2+ adsorbent in environmental contexts. The degradation rate of P(LA-co-IDA) can reach 70% in 4 weeks, with its IDA release rate mirroring the degradation trend, confirming its effective Pb2+ chelation performance (Lin et al., 2021).

2. Biomedical Applications

Iminodiacetic acid (IDA) derivatives, closely related to L-Idaric acid, are utilized in biomedical research. These derivatives can act as ligands to form complexes with technetium, showing promise as hepatobiliary diagnostic agents. Studies on their biocompatibility reveal that IDA derivatives do not significantly alter overall clot formation and lysis potential at diagnostic concentrations and are non-toxic to red blood cells, highlighting their potential safety in medical applications (Markowicz-Piasecka et al., 2017).

3. Biotechnological Production

In biotechnology, the production of iminodiacetic acid (IDA) from iminodiacetonitrile using biocatalysis methods is a significant area of research. Strains like Alcaligenes faecalis ZJB-09133 have been identified for their capability to produce IDA efficiently, offering a novel synthesis route for this acid in the fine chemical industry. This biocatalysis approach demonstrates a conversion rate of 65.3% under optimal conditions, representing a promising method for industrial-scale production of IDA (Liu et al., 2011).

4. Analytical Chemistry Applications

In analytical chemistry, L-Idaric acid derivatives like N-benzyl iminodiacetic acid have been developed as novel stationary phases for hydrophilic interaction liquid chromatography (HILIC). This tridentate zwitterionic stationary phase exhibits strong interactions with polar or charged compounds, making it highly effective for separating various polar substances, including organic acids, bases, and highly polar compounds like cephalosporins and carbapenems (Yin et al., 2015).

Zukünftige Richtungen

Eigenschaften

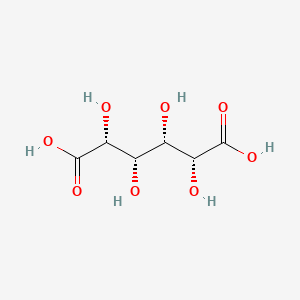

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3+,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLZVSRJTYRBFB-ORZLYADOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H]([C@H](C(=O)O)O)O)([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-idaric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)

![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)

![(5R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1238572.png)

![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxy-phenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1238573.png)

![(18Z,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-6,11,17,22-tetrone](/img/structure/B1238584.png)